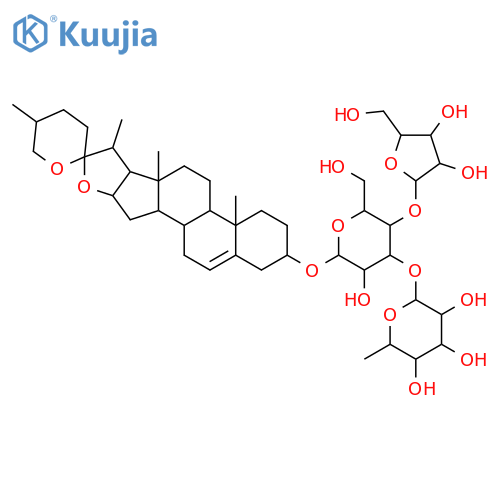Cas no 76296-72-5 (Polyphyllin II)

Polyphyllin II structure
商品名:Polyphyllin II
CAS番号:76296-72-5
MF:C44H70O16
メガワット:855.01701593399
MDL:MFCD13195305
CID:59775
Polyphyllin II 化学的及び物理的性質
名前と識別子
-
- Polyphyllin II
- CHONGLOU SAPONIN II
- Polyphyllin B
- Polyphyllin D
- PolyphyllinⅡ
- Polyphyllin II
- N1953
- Polyphyllin-II
- (3R,4R,5R,6S)-2-[(2R,3R,4R,6R)-3-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hyd
- Polyphyllin B (ForMosanin C)
-
- MDL: MFCD13195305
- インチ: 1S/C44H70O16/c1-19-8-13-44(53-18-19)20(2)30-27(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)55-41-36(52)38(59-39-35(51)33(49)31(47)21(3)54-39)37(29(17-46)57-41)58-40-34(50)32(48)28(16-45)56-40/h6,19-21,23-41,45-52H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35-,36?,37-,38-,39?,40+,41-,42+,43+,44-/m1/s1
- InChIKey: AWKXNOOUWFJCMU-QXPPBLGMSA-N
- ほほえんだ: O1[C@]2(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O2)[C@@]([H])(C([H])([H])[H])[C@@]2([H])[C@]1([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])=C4C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])O[C@@]1([H])C([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O1)O[H])O[H])OC1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 854.466386g/mol
- ひょうめんでんか: 0
- XLogP3: 1.5
- 水素結合ドナー数: 8
- 水素結合受容体数: 16
- 回転可能化学結合数: 8
- どういたいしつりょう: 854.466386g/mol
- 単一同位体質量: 854.466386g/mol
- 水素結合トポロジー分子極性表面積: 236Ų
- 重原子数: 60
- 複雑さ: 1570
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 25
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 855.0
じっけんとくせい
- 色と性状: White cryst.
- 密度みつど: 1.40
- PSA: 255.91000
- LogP: -0.03190
Polyphyllin II 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 1398937-10MG |
Polyphyllin II, 98%, from Paris Linnaeus (Paris L.) |
76296-72-5 | 98% | 10MG |
¥ 559 | 2022-04-25 | |
| TargetMol Chemicals | T3894-2 mg |
Polyphyllin II |
76296-72-5 | 98.12% | 2mg |
¥ 447 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T3894-25 mg |
Chonglou Saponin II |
76296-72-5 | 98.0% | 25mg |
¥4800.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn5710-20mg |
Polyphyllin B |
76296-72-5 | 98% | 20mg |
¥2275.00 | 2023-09-07 | |
| TRC | P689460-10mg |
Polyphyllin II |
76296-72-5 | 10mg |
$ 207.00 | 2023-09-06 | ||
| TargetMol Chemicals | T3894-25mg |
Polyphyllin II |
76296-72-5 | 98.12% | 25mg |
¥ 1650 | 2024-07-19 | |
| TargetMol Chemicals | T3894-50mg |
Polyphyllin II |
76296-72-5 | 98.12% | 50mg |
¥ 2470 | 2024-07-19 | |
| TargetMol Chemicals | T3894-100 mg |
Polyphyllin II |
76296-72-5 | 98.12% | 100MG |
¥ 3,993 | 2023-07-10 | |
| TargetMol Chemicals | T3894-200 mg |
Polyphyllin II |
76296-72-5 | 98.12% | 200mg |
¥ 5,988 | 2023-07-10 | |
| TargetMol Chemicals | T3894-200mg |
Polyphyllin II |
76296-72-5 | 98.12% | 200mg |
¥ 5230 | 2024-07-19 |
Polyphyllin II 関連文献
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
推奨される供給者
Amadis Chemical Company Limited
(CAS:76296-72-5)Polyphyllin II

清らかである:99%
はかる:1g
価格 ($):713.0